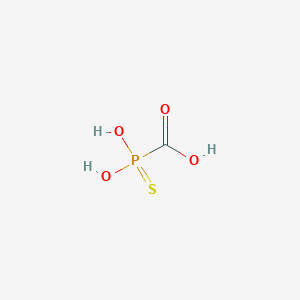

Thiophosphonoformic acid

Description

Properties

CAS No. |

99107-93-4 |

|---|---|

Molecular Formula |

CH3O4PS |

Molecular Weight |

142.07 g/mol |

IUPAC Name |

dihydroxyphosphinothioylformic acid |

InChI |

InChI=1S/CH3O4PS/c2-1(3)6(4,5)7/h(H,2,3)(H2,4,5,7) |

InChI Key |

OSIAURSWRZARKZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)P(=S)(O)O |

Origin of Product |

United States |

Synthetic Pathways and Derivatization of Thiophosphonoformic Acid

Evolution of Thiophosphonoformic Acid Synthesis Methodologies

The synthesis of thiophosphonoformic acid (TPFA) has evolved from early, problematic methods to more efficient and high-yielding routes, reflecting advancements in organophosphorus chemistry.

Initial attempts to synthesize thiophosphonoformic acid utilized the Michaelis-Becker reaction. google.com This method involves the reaction of a (thio)phosphonate salt with a haloalkane. wikipedia.org Specifically, early efforts for TPFA synthesis involved reacting the sodio-derivative of diethyl thiophosphite with ethyl chloroformate. google.com However, this approach was fraught with significant limitations. The reaction suffered from very low yields and was often incomplete, resulting in the formation of complex mixtures containing unidentified byproducts. google.com These challenges made the Michaelis-Becker reaction an impractical and inefficient method for producing TPFA, hindering further research into the compound's properties and potential applications. google.comfrontiersin.org

A significant breakthrough in TPFA synthesis came with the development of methods that provided high yields of the target compound through a stable intermediate, the thiophosphonoformate triester. google.com

The use of thionating agents, particularly Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,dithia-2,4-diphosphetane-2,4-disulfide), revolutionized the synthesis of thiophosphonates. google.comtandfonline.comwikipedia.org This method facilitates the conversion of a phosphonate (B1237965) into its thiophosphonate analogue. google.com In the synthesis of TPFA, the process starts with the thionation of trimethyl phosphonoformate using Lawesson's reagent in a polar aprotic solvent. google.comtandfonline.com The mixture is heated, typically at temperatures ranging from 66°C to 110°C, to drive the reaction to completion. google.com This reaction is regioselective and highly efficient, producing trimethyl thiophosphonoformate with yields reported to be as high as 87%. google.comtandfonline.com The high efficiency and relative simplicity of this one-step reaction represented a major improvement over previous methods. google.com

Table 1: Comparison of Synthetic Yields for Thiophosphonoformate Intermediate

| Synthetic Method | Starting Materials | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Michaelis-Becker Reaction | Diethyl thiophosphite (sodio-derivative), Ethyl chloroformate | Diethyl thiophosphonoformate | Very Low | google.com |

The trimethyl thiophosphonoformate produced via thionation is a stable intermediate that can be readily converted to the final thiophosphonoformic acid. google.com This is typically achieved through hydrolysis. google.comtandfonline.com Alkaline hydrolysis, for instance using sodium hydroxide (B78521) (NaOH), is a common method to directly hydrolyze the ester groups of trimethyl thiophosphonoformate to yield the trisodium (B8492382) salt of TPFA. google.comtandfonline.comgoogle.com An alternative method involves the use of iodotrimethylsilane (B154268) (ITMS), which was found to be effective for hydrolyzing the methyl ester of TPFA, although it was unsuccessful with the corresponding ethyl ester. google.com

While Lawesson's reagent is highly effective, alternative thionating agents have also been explored, primarily for economic reasons. google.com Phosphorus pentasulfide (P₄S₁₀) has been identified as a viable and less expensive alternative for converting phosphonate esters into their corresponding thiophosphonates. google.comscispace.com Similar to the Lawesson's reagent method, P₄S₁₀ can be used to directly thionate phosphonocarboxylate esters to produce thiophosphonoformate triesters. google.com These triesters are key intermediates that can subsequently be hydrolyzed to yield thiophosphonoformic acid and its salts. google.com

Development of High-Yield Synthetic Routes to Thiophosphonoformates

Exploration of Thiophosphonoformic Acid Derivatives and Analogues

Research has extended beyond TPFA itself to the synthesis and evaluation of its derivatives and analogues. tandfonline.comgoogleapis.com These modifications are often aimed at altering the compound's physicochemical properties.

The synthesis of various TPFA derivatives has been reported, including conjugates with nucleosides and lipids. tandfonline.comgoogleapis.com For example, O,O-dimethyl thiono-TPFA conjugates of several dideoxynucleoside HIV inhibitors, such as AZT (zidovudine), ddA (didanosine), ddI, and ddC (zalcitabine), have been prepared. tandfonline.com The synthesis of these conjugates involves condensing the nucleoside with the phosphonyl chloride CH₃O₂P(S)Cl(OCH₃), which is itself obtained from the treatment of trimethylphosphonoformate. tandfonline.com

Additionally, lipid prodrugs of thiophosphonoformic acid have been synthesized. googleapis.com An example is batyl-thiophosphonoformic acid (PFSA), which was prepared by coupling 1-O-Octadecyl-2-O-benzyl-sn-glycerol to a thiophosphonoformic acid ethyl ester using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. googleapis.com Such derivatizations create novel molecular structures based on the core thiophosphonoformic acid scaffold.

Table 2: Examples of Synthesized Thiophosphonoformic Acid Derivatives

| Derivative Name | Class | Synthetic Precursors | Reference |

|---|---|---|---|

| AZT-TPFA conjugate | Nucleoside Analogue | TPFA phosphonyl chloride, Zidovudine (AZT) | tandfonline.com |

| ddA-TPFA conjugate | Nucleoside Analogue | TPFA phosphonyl chloride, Didanosine (ddA) | tandfonline.com |

Molecular and Biochemical Interrogations of Thiophosphonoformic Acid Function

Thiophosphonoformic Acid as a Pyrophosphate Analog in Enzymatic Inhibition

Thiophosphonoformic acid is a structural analog of pyrophosphate, a molecule released during the DNA synthesis process catalyzed by polymerases. biospace.commedindia.netbiospace.commedindia.net In biochemistry, analogs that mimic the structure of a substrate or product can act as competitive or non-competitive inhibitors of enzymes. nih.gov By mimicking pyrophosphate, thiophosphonoformic acid can bind to the pyrophosphate binding site on various viral enzymes, thereby inhibiting their function. biospace.combiospace.com This mechanism is central to its antiviral effects. Phosphonates and bisphosphonates are well-established as inhibitors of enzymes that process phosphate (B84403) and pyrophosphate substrates. nih.gov Thiophosphonoformic acid belongs to this class of compounds, which interfere with essential enzymatic reactions by occupying the site meant for the natural pyrophosphate molecule. biospace.comnih.gov

Mechanisms of Viral Reverse Transcriptase Inhibition by Thiophosphonoformic Acid

The replication of the Human Immunodeficiency Virus (HIV) is critically dependent on the enzyme reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA. nih.gov This viral DNA is subsequently integrated into the host cell's genome, enabling the production of new virus particles. wikipedia.org Reverse transcriptase inhibitors (RTIs) block this essential step. wikipedia.org

Thiophosphonoformic acid functions as a reverse transcriptase inhibitor, but it represents a novel class with a distinct mechanism compared to the more common Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). biospace.combiospace.com Unlike NRTIs, which are incorporated into the growing DNA chain and cause its termination, or NNRTIs, which bind to an allosteric site on the enzyme to induce a conformational change, thiophosphonoformic acid acts as a non-competitive inhibitor. biospace.comwikipedia.org It directly targets the pyrophosphate-binding site on the reverse transcriptase enzyme. During DNA synthesis, the incorporation of a nucleotide by the polymerase results in the release of a pyrophosphate molecule; thiophosphonoformic acid competes for this binding site, effectively stalling the polymerization process and preventing the completion of viral DNA synthesis. biospace.comwikipedia.org

The inhibition profile of thiophosphonoformic acid is considered unique among reverse transcriptase inhibitors, primarily due to its distinct mechanism of action. biospace.combiospace.com This uniqueness confers a favorable resistance profile. biospace.com While resistance to NRTIs and NNRTIs often develops through mutations in the active site or the NNRTI binding pocket of the reverse transcriptase enzyme, thiophosphonoformic acid's target—the pyrophosphate binding site—is different. wikipedia.org

Preclinical studies have demonstrated that thiophosphonoformic acid is active against HIV clinical isolates that have developed resistance to other approved RTIs. biospace.combiospace.com A remarkable characteristic is its ability to resensitize viruses that are resistant to NRTIs. biospace.combiospace.com This suggests that its binding may overcome or compensate for the conformational changes induced by NRTI-resistance mutations, restoring susceptibility to these drugs. This unique resistance profile indicates that thiophosphonoformic acid could be effective in treating patients infected with drug-resistant HIV strains. biospace.commedindia.net

Synergistic Interactions of Thiophosphonoformic Acid with Nucleoside Reverse Transcriptase Inhibitors

A significant aspect of thiophosphonoformic acid's biochemical profile is its ability to act synergistically with Nucleoside Reverse Transcriptase Inhibitors (NRTIs). biospace.combiospace.com Although both drug classes target the same enzyme, their different mechanisms of inhibition lead to enhanced antiviral activity when used in combination. biospace.com This synergy can result in more potent viral suppression and may help slow the progression of drug resistance. biospace.com

In vitro studies have systematically evaluated the combination of thiophosphonoformic acid with various clinically important NRTIs. These combinations have consistently resulted in synergistic to additive inhibition of HIV-1 in cell cultures. biospace.com The potential clinical advantage of such combinations includes enhanced antiviral efficacy and the possibility of using lower doses, which could lead to reduced toxicity. biospace.com

Table 1: In Vitro Interactions Between Thiophosphonoformic Acid and NRTIs

| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Observed Interaction with Thiophosphonoformic Acid |

| Zidovudine | Synergistic to Additive Inhibition biospace.com |

| Tenofovir | Synergistic to Additive Inhibition biospace.com |

| Abacavir | Synergistic to Additive Inhibition biospace.com |

| Lamivudine | Synergistic to Additive Inhibition biospace.com |

| Emtricitabine | Synergistic to Additive Inhibition biospace.com |

| Stavudine | Synergistic to Additive Inhibition biospace.com |

Broad-Spectrum Antiviral Activities Beyond HIV: Mechanistic Insights

Preclinical research has revealed that the antiviral activity of thiophosphonoformic acid is not limited to HIV. biospace.combiospace.com It exhibits broad-spectrum activity against a range of other viruses. biospace.com This suggests that its mechanism of inhibiting viral polymerases by acting as a pyrophosphate analog is applicable to other viruses that rely on similar enzymes for their replication. wikipedia.orgnih.gov

The mechanistic insight into its broad-spectrum potential lies in the conserved nature of polymerase function across different viral families. mdpi.com Many viruses, including herpesviruses and influenza viruses, utilize their own DNA or RNA polymerases to replicate their genetic material. These enzymatic processes also involve the release of pyrophosphate upon nucleotide incorporation. By targeting this fundamental step, thiophosphonoformic acid can inhibit a variety of viral polymerases. biospace.combiospace.com

Table 2: Broad-Spectrum Antiviral Activity of Thiophosphonoformic Acid

| Virus Target | Implied Mechanism of Action |

| HIV-1, HIV-2 | Inhibition of Reverse Transcriptase biospace.combiospace.com |

| Human and Avian Influenza Viruses | Inhibition of Viral RNA Polymerase biospace.combiospace.com |

| Herpes Simplex Virus 1 (HSV-1) | Inhibition of Viral DNA Polymerase biospace.combiospace.com |

| Herpes Simplex Virus 2 (HSV-2) | Inhibition of Viral DNA Polymerase biospace.combiospace.com |

Preclinical Research Applications and Emerging Directions for Thiophosphonoformic Acid

Antiviral Efficacy Studies of Thiophosphonoformic Acid Against Human Immunodeficiency Virus (HIV)

Thiophosphonoformic acid has been identified in preclinical research as a promising antiretroviral agent, demonstrating notable activity against the Human Immunodeficiency Virus (HIV). biospace.com As a pyrophosphate analog, it functions as a reverse transcriptase inhibitor (RTI), a class of drugs that blocks the HIV enzyme essential for the virus's replication. biospace.comwikipedia.org

In in vitro studies, thiophosphonoformic acid has shown efficacy against both HIV-1 and HIV-2. biospace.com A key finding from these preclinical investigations is its unique resistance profile. The compound has demonstrated the ability to act against HIV clinical isolates that have developed resistance to other approved RTIs. biospace.com Furthermore, research suggests that it may even resensitize viruses that have become resistant to nucleoside reverse transcriptase inhibitors (NRTIs), a widely used category of HIV medication. biospace.com

Preclinical data has also pointed towards a synergistic relationship between thiophosphonoformic acid and NRTIs. biospace.com This suggests that combination therapies could offer significant clinical benefits for patients with resistant HIV infections. biospace.com The mechanism of action involves the inhibition of reverse transcriptase, a viral DNA polymerase necessary for the replication of HIV and other retroviruses. wikipedia.org By blocking this enzyme's function, thiophosphonoformic acid prevents the synthesis of double-stranded viral DNA, thereby halting the multiplication of the virus. wikipedia.org

Table 1: Summary of Preclinical Findings on Thiophosphonoformic Acid's Anti-HIV Activity

| Finding | Details | Source |

|---|---|---|

| Mechanism of Action | Inhibits the HIV reverse transcriptase enzyme, preventing viral replication. | biospace.comwikipedia.org |

| Spectrum of Activity | Demonstrates activity against both HIV-1 and HIV-2 strains. | biospace.com |

| Resistance Profile | Shows efficacy against HIV isolates resistant to other reverse transcriptase inhibitors and may resensitize NRTI-resistant viruses. | biospace.com |

| Combination Therapy | Exhibits synergistic activity when combined with nucleoside reverse transcriptase inhibitors (NRTIs). | biospace.com |

Investigational Applications of Thiophosphonoformic Acid in Influenza Virus Research

Preclinical studies have indicated that thiophosphonoformic acid possesses broad-spectrum antiviral properties, including activity against both human and avian influenza viruses. biospace.com The compound is believed to inhibit the replication of the influenza virus, similar to its action against other viruses. google.com

One area of investigation involves its potential interaction with neuraminidase, a key enzyme on the surface of the influenza virus. wikipedia.org Neuraminidase is crucial for the release of new virus particles from infected host cells, and its inhibition is a major strategy for controlling influenza infections. wikipedia.orgnih.gov Research has explored the use of thiophosphonoformic acid in combination with neuraminidase inhibitors, such as oseltamivir (B103847), suggesting a potential for synergistic effects in treating influenza. google.com

The primary mechanism of neuraminidase inhibitors is to act as sialic acid analogs, which block the active site of the neuraminidase enzyme. nih.gov This prevents the cleavage of sialic acid residues from the host cell surface, thereby trapping the newly formed viruses and preventing their spread. wikipedia.org While the direct mechanism of thiophosphonoformic acid on influenza is still under investigation, its role as a pyrophosphate analogue suggests it may interfere with viral polymerase activity, a different but complementary target to neuraminidase. google.com

Table 2: Investigational Applications of Thiophosphonoformic Acid in Influenza Research

| Application | Description | Source |

|---|---|---|

| Broad-Spectrum Activity | Preclinical evidence shows activity against both human and avian influenza strains. | biospace.com |

| Combination Therapy | Investigated for use with neuraminidase inhibitors like oseltamivir for potentially enhanced antiviral effects. | google.com |

| Potential Mechanism | As a pyrophosphate analogue, it may inhibit viral polymerase, complementing the action of neuraminidase inhibitors. | google.com |

Potential Role of Thiophosphonoformic Acid in Herpesvirus Inhibition Studies

Thiophosphonoformic acid has demonstrated inhibitory effects against herpes simplex viruses 1 and 2 (HSV-1 and HSV-2) in preclinical studies. biospace.com Its mechanism of action is believed to be the inhibition of the viral DNA polymerase, an enzyme essential for the replication of the herpesvirus genome. nih.govnih.gov

Research has shown that phosphonoformic acid, a related compound, is a direct inhibitor of the DNA polymerase induced by herpesviruses. nih.govnih.gov Studies on herpes simplex virus (HSV) have provided strong evidence that the viral DNA polymerase is the primary target for the antiviral action of such compounds. nih.gov This inhibition of DNA synthesis effectively halts the replication of the virus within host cells. nih.gov

The development of resistance to antiviral agents is a significant concern in herpesvirus treatment. Cross-resistance studies have been instrumental in understanding the mechanisms of action. For instance, HSV variants resistant to phosphonoformic acid, which have mutations in the viral DNA polymerase gene, have also shown resistance to other related antiviral compounds. nih.gov This highlights the central role of the DNA polymerase as the target for this class of inhibitors.

Table 3: Thiophosphonoformic Acid in Herpesvirus Inhibition Research

| Finding | Details | Source |

|---|---|---|

| Inhibitory Activity | Shows activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). | biospace.com |

| Mechanism of Action | Inhibits the viral DNA polymerase, which is crucial for the replication of the herpesvirus. | nih.govnih.gov |

| Target Confirmation | Cross-resistance studies with phosphonoformic acid-resistant HSV variants confirm the viral DNA polymerase as the primary target. | nih.gov |

Relevance of Thiophosphonoformic Acid in Human Papillomavirus (HPV) Research

The replication of the Human Papillomavirus (HPV) genome is a critical process for the persistence of the virus and is orchestrated by the viral proteins E1 and E2. nih.govmdpi.com The E1 protein functions as a helicase, an enzyme that unwinds the viral DNA, which is a necessary step for replication. nih.govmdpi.com E2 is an auxiliary protein that recruits E1 to the viral origin of replication. mdpi.commdpi.com The interaction between E1 and E2 is therefore essential for initiating viral DNA replication. mdpi.com

Given that the E1 helicase is the only enzyme encoded by HPV, it represents a key target for the development of antiviral therapies. actasdermo.org The inhibition of the E1 and E2 proteins or their interaction is a primary strategy in the search for new direct-acting antiviral drugs against HPV. actasdermo.org While specific studies on thiophosphonoformic acid's direct effect on HPV are not extensively detailed in the provided context, its nature as a pyrophosphate analog suggests a potential mechanism of action. biospace.com Pyrophosphate analogs are known to inhibit polymerase and helicase activities in other viruses by interfering with the energy-providing steps of these enzymes. google.commdpi.com Therefore, it is plausible that thiophosphonoformic acid could inhibit the ATPase activity of the HPV E1 helicase, thereby disrupting viral DNA replication. mdpi.com This remains a theoretical application that warrants further investigation.

Table 4: Potential Relevance of Thiophosphonoformic Acid in HPV Research

| Area of Relevance | Description | Source |

|---|---|---|

| Potential Target | The HPV E1 helicase, an essential enzyme for viral DNA replication. | nih.govactasdermo.org |

| Mechanism of Inhibition | As a pyrophosphate analog, it could theoretically inhibit the ATPase activity of the E1 helicase, preventing the unwinding of viral DNA. | biospace.commdpi.com |

| Therapeutic Strategy | Inhibition of the E1-E2 protein interaction is a key focus for developing new antiviral drugs against HPV. | actasdermo.org |

Theoretical and Exploratory Applications of Thiophosphonoformic Acid in Agricultural Chemistry

Thiophosphonoformic acid and its analogs have been considered for potential applications in agricultural chemistry, particularly in the development of pesticides and herbicides. google.com The rationale for this exploration lies in the fundamental biological processes that these compounds can disrupt, which are often conserved across different organisms, including plants and pests. google.comumn.edu

One theoretical application is as a herbicide. Many effective herbicides act by inhibiting specific enzymes in plants that are essential for their growth and development. umn.edu For example, some herbicides inhibit enzymes involved in the synthesis of amino acids, which are the building blocks of proteins. umn.edu Given that thiophosphonoformic acid is a pyrophosphate analog, it could potentially interfere with enzymatic reactions in plants that are crucial for their survival. google.com The parent compound, phosphonoformic acid, has been shown to inhibit the DNA polymerase of mammalian cells, and similar inhibitory actions on plant enzymes could lead to herbicidal effects. google.com

In the context of pesticides, these compounds could be designed to target and inhibit vital enzymes in insects or other pests. google.comnih.gov For instance, some insecticides work by disrupting neurological functions in insects. nih.gov While the specific targets for thiophosphonoformic acid in pests are not well-defined, its ability to interfere with fundamental biochemical pathways makes it a candidate for further research in the development of new pest control agents. google.com The development of such applications would require extensive research to ensure selectivity for the target pest and to minimize environmental impact. researchgate.net

Advanced Analytical Methodologies for Thiophosphonoformic Acid Characterization

Spectroscopic Techniques for Enhanced Detection of Thiophosphonoformic Acid

Spectroscopic methods are fundamental in the structural elucidation and quantitative analysis of chemical compounds. For a molecule like Thiophosphonoformic acid, these techniques provide critical information regarding its electronic properties and concentration in various matrices.

Ultraviolet (UV) spectroscopy is a widely used technique for the quantitative analysis of compounds that possess chromophores, which are functional groups that absorb UV radiation. While Thiophosphonoformic acid is mentioned in the context of various analytical procedures, specific details regarding its UV spectroscopic properties, such as its maximum absorption wavelength (λmax) and molar absorptivity, are not extensively detailed in the available literature. The quantitative determination via UV spectroscopy would rely on these parameters, governed by the Beer-Lambert law, to correlate absorbance with concentration. However, without established values for λmax and molar extinction coefficients, a validated UV spectroscopic method for the direct quantitative analysis of Thiophosphonoformic acid cannot be fully detailed.

Chromatographic Approaches for the Purification and Separation of Thiophosphonoformic Acid and its Intermediates

Chromatography is an indispensable tool for the separation, purification, and analysis of Thiophosphonoformic acid and the intermediates involved in its synthesis. Various chromatographic techniques, from classical methods to advanced systems, play a role in ensuring the chemical integrity of the final compound.

In the synthesis of salts of Thiophosphonoformic acid, key intermediates require purification before subsequent reaction steps. One such critical intermediate is trimethyl thiophosphonoformate. google.com Vacuum distillation is a method that has been employed for the purification of the precursor, trimethylphosphonoformate, highlighting the importance of isolating pure starting materials to ensure high-quality final products. google.com

Furthermore, column chromatography using neutral silica gel is a standard procedure for the purification of intermediates in synthetic pathways related to compounds of this class. google.comgoogleapis.com For instance, in the synthesis of complex molecules where Thiophosphonoformic acid is referenced, silica gel chromatography with solvent systems such as ethyl acetate/hexane and chloroform/acetone has been utilized to isolate and purify reaction intermediates. googleapis.comgoogleapis.com

Modern analytical challenges require the use of advanced chromatographic systems that offer high resolution, sensitivity, and speed. While specific applications detailing the analysis of Thiophosphonoformic acid are limited, the analytical context for novel anti-HIV agents, a class to which Thiophosphonoformic acid belongs, provides insight into applicable methodologies. googleapis.com

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of such compounds. googleapis.com A typical UPLC-MS system for related antiviral agents might employ a C18 stationary phase, such as a Waters Acquity UPLC BEH C18 column, with a mobile phase consisting of a gradient of water and acetonitrile, both containing formic acid to improve peak shape and ionization efficiency. googleapis.com This type of advanced system is suitable for both qualitative and quantitative analysis, offering the high resolution needed to separate the target compound from impurities and degradation products.

The table below summarizes the chromatographic conditions mentioned in the context of analyzing related compounds.

| Parameter | Details |

| Technique | Ultra-High-Performance Liquid Chromatography (UPLC) |

| Detector | Mass Spectrometry (MS), Diode Array Detector |

| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1x50mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Typical Application | Analysis of novel anti-HIV agents |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing thiophosphonoformic acid, and what are the key parameters influencing yield and purity?

- Methodology : Synthesis typically involves the reaction of thiophosphoric acid derivatives with formic acid under controlled anhydrous conditions. Key parameters include:

- Temperature : Optimal range of 60–80°C to prevent decomposition .

- Catalysts : Use of Lewis acids (e.g., boron trifluoride) to enhance reaction efficiency.

- Purification : Recrystallization in non-polar solvents or column chromatography to isolate high-purity products.

- Validation : Purity assessment via HPLC (>95%) and structural confirmation via P NMR spectroscopy (expected δ: 35–40 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of thiophosphonoformic acid, and how should data interpretation be approached?

- Methodology :

- H/P NMR : Identify proton environments adjacent to phosphorus and confirm the thiophosphonoformate moiety.

- FT-IR : Detect characteristic S=O (1050–1150 cm) and P=O (1250–1300 cm) stretches .

- Mass Spectrometry (ESI-MS) : Validate molecular weight ([M-H] ion expected at m/z 140).

- Data Interpretation : Cross-reference peaks with computational simulations (e.g., Gaussian DFT) and reference databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the synergistic antiviral activity of thiophosphonoformic acid in combination with nucleoside reverse transcriptase inhibitors (NRTIs)?

- Methodology :

- In Vitro Models : Use HIV-1-infected MT-4 cells to measure viral load reduction via RT-PCR. Test combinations at varying molar ratios (e.g., 1:1 to 1:10) to calculate synergy scores (Chou-Talalay method) .

- Dose-Response Analysis : Generate IC curves for individual agents and combinations.

- Mechanistic Studies : Conduct time-of-addition assays to determine if synergy occurs at the viral entry or replication phase .

Q. What strategies are recommended for resolving contradictions in reported biochemical activity data of thiophosphonoformic acid across different experimental models?

- Methodology :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC, EC) and assess heterogeneity via I statistics.

- Experimental Replication : Standardize protocols (e.g., cell lines, assay duration) to isolate variables causing discrepancies.

- Cross-Model Validation : Compare results from in vitro (cell culture), ex vivo (primary cells), and in vivo (murine models) systems .

Q. What considerations are critical when developing in vivo models to assess the pharmacokinetics and toxicity profile of thiophosphonoformic acid?

- Methodology :

- Dosing Regimens : Oral bioavailability studies in rodents with plasma concentration monitoring via LC-MS/MS at intervals (0, 2, 6, 24 hrs).

- Toxicokinetics : Measure liver/kidney biomarkers (ALT, creatinine) and histopathological analysis post-administration.

- Ethical Compliance : Adhere to OECD Guidelines 420 (acute toxicity) and 453 (chronic exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.